molecular formula C16H16FN5O2 B279517 N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-1H-tetrazol-5-amine

N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-1H-tetrazol-5-amine

Cat. No. B279517
M. Wt: 329.33 g/mol
InChI Key: OVVAEAUIOVNBLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-1H-tetrazol-5-amine is a chemical compound that belongs to the class of tetrazole-based drugs. It is a potent and selective inhibitor of the protein kinase C (PKC) enzyme, which is involved in many cellular processes, including cell growth, differentiation, and apoptosis.

Mechanism of Action

The mechanism of action of N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-1H-tetrazol-5-amine involves the inhibition of N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-1H-tetrazol-5-amine, a family of enzymes that play a critical role in many cellular processes, including cell growth, differentiation, and apoptosis. N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-1H-tetrazol-5-amine is activated by various stimuli, such as growth factors, hormones, and neurotransmitters, and regulates the activity of many downstream signaling pathways. By inhibiting N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-1H-tetrazol-5-amine, N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-1H-tetrazol-5-amine can block the growth and proliferation of cancer cells and improve glucose metabolism and insulin sensitivity in diabetes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-1H-tetrazol-5-amine depend on the specific cell type and tissue involved. In cancer cells, the compound can induce cell cycle arrest and apoptosis by inhibiting N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-1H-tetrazol-5-amine signaling. In diabetes, it can improve glucose metabolism and insulin sensitivity by enhancing insulin signaling and glucose uptake in muscle and adipose tissue. In Alzheimer's disease, it may protect against neuronal damage and cognitive decline by modulating N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-1H-tetrazol-5-amine activity in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-1H-tetrazol-5-amine is its high selectivity for N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-1H-tetrazol-5-amine, which makes it a valuable tool for studying the role of N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-1H-tetrazol-5-amine in various cellular processes. However, the compound has some limitations for lab experiments, including its relatively low solubility in water and its potential toxicity at high concentrations. Furthermore, the compound may have off-target effects on other enzymes and signaling pathways, which can complicate the interpretation of experimental results.

Future Directions

There are many potential future directions for research on N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-1H-tetrazol-5-amine. One area of interest is the development of more potent and selective N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-1H-tetrazol-5-amine inhibitors based on the structure of this compound. Another area of research is the investigation of the compound's potential therapeutic applications in other diseases, such as cardiovascular disease and inflammatory disorders. Furthermore, the compound may have applications in the development of diagnostic tools for N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-1H-tetrazol-5-amine-related diseases, such as cancer and Alzheimer's disease.

Synthesis Methods

The synthesis of N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-1H-tetrazol-5-amine involves a series of chemical reactions, starting from commercially available starting materials. The key step in the synthesis is the formation of the tetrazole ring, which is achieved by reacting an azide compound with an alkyne compound in the presence of a copper catalyst. The final product is obtained after several purification steps, including column chromatography and recrystallization.

Scientific Research Applications

N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-1H-tetrazol-5-amine has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and Alzheimer's disease. The compound has been shown to inhibit the growth and proliferation of cancer cells by blocking the N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-1H-tetrazol-5-amine signaling pathway. In addition, it has been found to improve glucose metabolism and insulin sensitivity in animal models of diabetes. Furthermore, it has been investigated as a potential treatment for Alzheimer's disease, as N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-1H-tetrazol-5-amine has been implicated in the pathogenesis of this disease.

properties

Molecular Formula

C16H16FN5O2

Molecular Weight

329.33 g/mol

IUPAC Name

N-[[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]methyl]-2H-tetrazol-5-amine

InChI

InChI=1S/C16H16FN5O2/c1-23-15-8-12(9-18-16-19-21-22-20-16)4-7-14(15)24-10-11-2-5-13(17)6-3-11/h2-8H,9-10H2,1H3,(H2,18,19,20,21,22)

InChI Key

OVVAEAUIOVNBLQ-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)CNC2=NNN=N2)OCC3=CC=C(C=C3)F

Canonical SMILES

COC1=C(C=CC(=C1)CNC2=NNN=N2)OCC3=CC=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.